molecular formula C26H18N2O2S2Zn B1384341 Bis[2-(2-benzothiazolyl)phenolato]zinc(II) CAS No. 58280-31-2

Bis[2-(2-benzothiazolyl)phenolato]zinc(II)

Cat. No. B1384341
CAS RN: 58280-31-2
M. Wt: 519.9 g/mol
InChI Key: XANIFASCQKHXRC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Bis[2-(2-benzothiazolyl)phenolato]zinc(II) is C26H16N2O2S2Zn, and its molecular weight is 517.93 . The central zinc(II) ion is surrounded by an N2O2 environment with a tetrahedral geometry .


Chemical Reactions Analysis

Bis[2-(2-benzothiazolyl)phenolato]zinc(II) is a stimuli-responsive luminescent system sensitive to pH and force external changes in the powder state, and sensitive to temperature changes in the film state . It also exhibits an unusual broad electroluminescent (EL) emission .


Physical And Chemical Properties Analysis

Bis[2-(2-benzothiazolyl)phenolato]zinc(II) appears as a white to light yellow to green powder or crystal . It has a melting point of 305-310 °C and a maximum absorption wavelength of 334+/-5 nm at 0.01 g/L in dichloromethane .

Scientific Research Applications

Anticancer Potential

  • Zinc(II) complexes containing bis-benzimidazole derivatives, including those similar in structure to Bis[2-(2-benzothiazolyl)phenolato]zinc(II), have shown potent anticancer activities against various human cancer cell lines. These complexes, by inducing DNA damage, trigger p53-dependent apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents (Liu et al., 2013).

Electronic and Electroluminescent Properties

  • Bis(2-(2-hydroxyphenyl)benzothiazolate)zinc (Zn(BTZ)2), a compound structurally related to Bis[2-(2-benzothiazolyl)phenolato]zinc(II), is highlighted for its excellent white electroluminescent properties in organic light-emitting diodes (LEDs). This study provides insights into its molecular and electronic structures, which are crucial for its electron transport properties in LEDs (Yu et al., 2003).

Photoluminescence Applications

  • A study on the structure and photoluminescence properties of a zinc(II) complex similar to Bis[2-(2-benzothiazolyl)phenolato]zinc(II) indicated its potential in photoluminescent applications. This complex exhibited notable photoluminescence characteristics (Sayapin et al., 2016).

Catalysis in Polymerization

  • Zinc(II) bis(phenolato)amine complexes, structurally akin to Bis[2-(2-benzothiazolyl)phenolato]zinc(II), were studied for their catalytic activity in the polymerization of ε-caprolactone. These complexes showed effective catalysis for ring-opening polymerization, highlighting their significance in polymer chemistry (Silvernail et al., 2007).

Stimuli-Responsive Fluorescence

  • A bis[2-(2-benzothiazoly)phenolato]zinc(II) complex showcased dual-stimuli-responsive fluorescence, changing in response to mechanical force and pH. This complex's ability to alter luminescent properties under different conditions indicates its potential as a luminescent sensor or in optical antiforgery systems (Gao et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Repr. 1B, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is hazardous to the respiratory system and is considered combustible, acute toxic Cat.3, or toxic compounds which causing chronic effects .

Future Directions

Given its stimuli-responsive luminescent properties and its use in OLEDs, future research could explore its potential in other applications such as sensors and optical antiforgery systems . Its broad electroluminescent emission also suggests potential for further development in light emitting diodes .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)phenol;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H9NOS.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANIFASCQKHXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[2-(2-benzothiazolyl)phenolato]zinc(II)

CAS RN

58280-31-2
Record name 58280-31-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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